molecular formula C15H16N2O B1284387 2-Amino-N-ethyl-N-phenylbenzamide CAS No. 29094-86-8

2-Amino-N-ethyl-N-phenylbenzamide

Cat. No.: B1284387
CAS No.: 29094-86-8
M. Wt: 240.3 g/mol
InChI Key: ZUZWUZRAIHASNW-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, an ethyl group, and a phenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-phenylbenzamide typically involves the reaction of 2-aminobenzamide with ethyl iodide and phenyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include N-alkylated derivatives.

    Oxidation Reactions: Products include nitrobenzamides.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2-Amino-N-ethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Lacks the ethyl and phenyl groups, making it less hydrophobic.

    N-Ethylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds.

    N-Phenylbenzamide: Lacks the ethyl group, affecting its overall reactivity.

Uniqueness

2-Amino-N-ethyl-N-phenylbenzamide is unique due to the presence of both ethyl and phenyl groups, which enhance its hydrophobic interactions and binding affinity. This makes it a valuable compound in various applications, particularly in medicinal chemistry and enzyme studies.

Properties

IUPAC Name

2-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWUZRAIHASNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586396
Record name 2-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29094-86-8
Record name 2-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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